![molecular formula C19H25N3O4S B4365780 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4365780.png)
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide
Descripción general
Descripción
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide, also known as E7820, is a novel small molecule inhibitor that has been developed for the treatment of cancer. E7820 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
The mechanism of action of 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide involves the inhibition of several key signaling pathways that are involved in tumor growth and metastasis. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide inhibits the activity of focal adhesion kinase (FAK), which is a protein that plays a critical role in cell adhesion, migration, and invasion. By inhibiting FAK, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide can prevent cancer cells from spreading to other parts of the body. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide also inhibits the activity of vascular endothelial growth factor receptor (VEGFR), which is a protein that promotes the growth of new blood vessels. By inhibiting VEGFR, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting FAK and VEGFR, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to inhibit the activity of several other proteins that are involved in tumor growth and metastasis, including c-Met, Src, and PI3K. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells, which can enhance the body's ability to fight cancer. In terms of physiological effects, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to reduce tumor growth and metastasis in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, which means that there is a large body of literature on its mechanism of action and efficacy. However, there are also some limitations to using 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide in lab experiments. It is a relatively new compound, and its safety and efficacy in humans are still being evaluated in clinical trials. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the development of 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide. One direction is to continue to evaluate its safety and efficacy in clinical trials. Another direction is to explore its potential as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide may also have potential as a treatment for other diseases that involve abnormal angiogenesis, such as age-related macular degeneration. Finally, further studies are needed to fully understand the mechanism of action of 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide and its potential off-target effects.
Aplicaciones Científicas De Investigación
2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and lung cancer. In these studies, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to inhibit tumor growth and metastasis, as well as to enhance the efficacy of chemotherapy and radiation therapy. 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-isobutylhydrazinecarbothioamide has been shown to modulate the immune system, which can enhance the body's ability to fight cancer.
Propiedades
IUPAC Name |
1-[[5-[(4-ethoxyphenoxy)methyl]furan-2-carbonyl]amino]-3-(2-methylpropyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-4-24-14-5-7-15(8-6-14)25-12-16-9-10-17(26-16)18(23)21-22-19(27)20-11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,23)(H2,20,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFYHFYLHIDTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.